(2-Bromo-4-fluorophenyl)methanamine
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Overview
Description
(2-Bromo-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)methanamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the reaction of 4-fluorobenzylamine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluorophenyl)methanamine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imines .
Scientific Research Applications
(2-Bromo-4-fluorophenyl)methanamine has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)methanamine
- (2-Bromo-4-methylphenyl)methanamine
- (2-Bromo-4-nitrophenyl)methanamine
Uniqueness
Compared to its analogs, (2-Bromo-4-fluorophenyl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance .
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESNUOWFSWAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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